methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC16492466
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
| Standard InChI Key | UULFFIJPLBXISM-LEUCUCNGSA-N |
| Isomeric SMILES | CC[C@H]1CCN[C@@H]1C(=O)OC.Cl |
| Canonical SMILES | CCC1CCNC1C(=O)OC.Cl |
Introduction
Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound belonging to the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is recognized for its significant applications in organic synthesis and medicinal chemistry due to its unique stereochemistry and structural features.
Key Features:
-
Molecular Formula: C8H16ClNO2
-
Molecular Weight: Approximately 193.67 g/mol
-
Solubility: Soluble in polar solvents like water and methanol
Synthesis Steps:
-
Reaction Initiation: Ethylamine reacts with a carboxylic acid derivative to form a precursor.
-
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.
-
Esterification: The pyrrolidine derivative is then esterified to form the methyl ester.
-
Hydrochloride Formation: The final step involves converting the ester into its hydrochloride form to enhance solubility and stability.
Biological Activity and Applications
Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride exhibits potential biological activities due to its interaction with enzymes and receptors. Its stereochemistry plays a crucial role in determining its binding affinity and specificity, influencing its therapeutic potential.
Applications:
-
Medicinal Chemistry: Used in the synthesis of biologically active molecules.
-
Organic Synthesis: Acts as a chiral building block for asymmetric synthesis.
-
Pharmaceutical Research: Potential applications in drug development and enzyme inhibition.
Comparison with Related Compounds
Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride can be compared with other pyrrolidine derivatives, such as methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride, which also belongs to the pyrrolidine family but has different stereochemistry.
Comparison Table:
| Compound | Stereochemistry | Applications |
|---|---|---|
| Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride | (2S,3S) | Organic synthesis, medicinal chemistry |
| Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride | (2R,3S) | Drug development, enzyme inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume